2-Amylanthraquinone
Overview
Description
Introduction 2-Amylanthraquinone is a chemical compound used primarily in the synthesis of dyes and in the manufacturing process of hydrogen peroxide. Its synthesis involves starting materials such as benzene and tert-amyl alcohol through processes including Friedel-Crafts alkylation, acylation, and cyclization. This compound has been studied for its kinetics and reaction behaviors under various conditions (Yu Hai, 2000).
Synthesis Analysis The synthesis of 2-amylanthraquinone starts with the reaction of benzene with tert-amyl alcohol in the presence of AlCl3 and H2SO4 catalysts. The process yields amylbenzene, which further undergoes acylation to form an intermediate product that upon cyclization, produces 2-amylanthraquinone with high yield (Yu Hai, 2000).
Molecular Structure Analysis The molecular structure of 2-amylanthraquinone is based on the anthraquinone skeleton with an amyl group attached to the second position. This structural arrangement impacts its chemical properties and reactivity, influencing its behavior in various reactions and applications.
Chemical Reactions and Properties 2-Amylanthraquinone undergoes hydrogenation reactions under specific conditions, showing a zero-order reaction rate for its concentration and a particular order for hydrogen pressure. These reactions are essential in its role in hydrogen peroxide production (Wang Li, 2007).
Physical Properties Analysis The physical properties, such as solubility of 2-amylanthraquinone, differ significantly from those of its analogs like 2-ethylanthraquinone. Its solubility in mixed organic solvents plays a crucial role in its application in industrial processes, particularly in the hydrogen peroxide production process (Liu Guozhu, 2004).
Chemical Properties Analysis The chemical properties of 2-amylanthraquinone, including its reactivity and interactions with catalysts, are crucial for its use in industrial applications, such as the synthesis of hydrogen peroxide. Its ability to undergo various chemical reactions, such as hydrogenation and catalytic processes, defines its utility and efficiency in such applications (Dawei Li et al., 2022).
Scientific Research Applications
Hydrogen Peroxide Production : AAQ is a novel and effective working carrier in the hydrogen peroxide production process. It has been found to be a potential substitute for 2-ethylanthraquinone (EAQ) due to its higher solubility in certain organic solvents, which is critical for process efficiency (Liu Guozhu, 2004).
Catalytic Hydrogenation : The kinetics of hydrogenation of AAQ, a crucial step in the production of hydrogen peroxide, have been studied, showing that AAQ behaves differently under various conditions compared to EAQ. This has implications for the optimization of hydrogen peroxide production (Wang Li, 2007).
Synthesis Methods : Research has been conducted on developing new methods for the preparation of AAQ, which is important for enhancing its availability for industrial and pharmaceutical applications (Yu Hai, 2000).
Cancer Research : AAQ derivatives, specifically Juglanthraquinone C, have shown strong cytotoxicity in various human cancer cells in vitro, suggesting their potential as anticancer agents (Yao Yao et al., 2012).
Alzheimer's Disease : Research into 8-hydroxyquinolines (a family of compounds to which AAQ belongs) has shown promise in the treatment of Alzheimer's disease. These compounds have been shown to act as efficient metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting related redox chemistry, which is significant in Alzheimer's disease pathogenesis (V. Kenche et al., 2013).
Safety And Hazards
When handling 2-Amylanthraquinone, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It is also recommended to wear suitable protective clothing .
Future Directions
There is ongoing research into the effects of AlPO-n additives as a catalytic support on Pd-catalytic hydrogenation of 2-Amylanthraquinone . This suggests that future research directions may include exploring the use of different additives or catalysts to improve the efficiency of 2-Amylanthraquinone hydrogenation.
properties
IUPAC Name |
2-pentylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZLYTVXQBTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065681 | |
Record name | 9,10-Anthracenedione, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 9,10-Anthracenedione, 2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Amylanthraquinone | |
CAS RN |
13936-21-5 | |
Record name | 2-Pentyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13936-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 2-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013936215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pentylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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